molecular formula C19H16BrN3O3 B11322485 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11322485
M. Wt: 414.3 g/mol
InChI Key: OOMCATORXQSCLR-UHFFFAOYSA-N
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Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another method involves the radical bromination of the methyl group followed by conversion into the corresponding phosphonate and subsequent reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile apart is the combination of these three rings in a single molecule. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16BrN3O3/c20-13-3-5-14(6-4-13)24-12-15-7-8-17(25-15)18-22-16(11-21)19(26-18)23-9-1-2-10-23/h3-8H,1-2,9-10,12H2

InChI Key

OOMCATORXQSCLR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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